molecular formula C6H9N3O B12354815 5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

Cat. No.: B12354815
M. Wt: 139.16 g/mol
InChI Key: GTPCLGWFKLSJES-UHFFFAOYSA-N
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Description

5,6,7,8a-Tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one is a synthetically versatile, nitrogen-rich heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic structure incorporates features of both pyridazine and imidazole rings, a combination frequently explored for developing pharmacologically active compounds. Related tetrahydro-imidazo[1,2-a]pyridine analogs have demonstrated potent antiprotozoal activity against T. b. rhodesiense and P. falciparum , highlighting the therapeutic potential of this chemical class . Furthermore, structurally similar imidazopyrazine derivatives, such as BIM-46174, have been identified as pan-inhibitors of G protein alpha subunits, effectively blocking GPCR-mediated signaling pathways and presenting valuable tools for chemical biology research . The pyridazinone core is a recognized privileged scaffold in drug design, with tricyclic pyridazinone-based compounds exhibiting a wide range of bioactivities, including anti-inflammatory, analgesic, cardiovascular, and antiulcer effects . The specific saturation and substitution patterns of this scaffold are critical for modulating its physicochemical properties and binding affinity to biological targets. As a building block, this compound offers researchers a strategic entry point for synthesizing novel chemical entities aimed at unexplored targets in oncology, central nervous system (CNS) disorders, and infectious diseases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

InChI

InChI=1S/C6H9N3O/c10-5-1-2-8-9-4-3-7-6(5)9/h3-4,6-8H,1-2H2

InChI Key

GTPCLGWFKLSJES-UHFFFAOYSA-N

Canonical SMILES

C1CNN2C=CNC2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-b]pyridazin-8(5H)-one typically involves multistep reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the condensation of 2-aminopyridine derivatives with α-haloketones, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of imidazo[1,2-b]pyridazin-8(5H)-one may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-b]pyridazin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-b]pyridazin-8(5H)-one compounds, which can further be utilized in various applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-b]pyridazine derivatives as anticancer agents. For instance, compounds derived from this scaffold have shown promising results in inhibiting the PI3K-Akt-mTOR signaling pathway, which is frequently activated in various malignancies. One notable study reported that a derivative exhibited IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR, indicating strong inhibitory activity and potential as an anti-tumoral drug candidate .

2. Antimicrobial Properties
The imidazo[1,2-b]pyridazine framework has been explored for its antimicrobial properties. Compounds in this category have demonstrated effectiveness against a range of pathogens. For example, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .

3. Neurological Applications
Research indicates that derivatives of this compound may act as antagonists for orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal and appetite; thus, antagonists could be useful in treating sleep disorders or obesity . The modulation of orexin signaling pathways represents a novel therapeutic approach in managing these conditions.

Case Study 1: Anticancer Drug Development

A recent investigation focused on the synthesis and biological evaluation of various imidazo[1,2-b]pyridazine derivatives. Among the tested compounds, one derivative demonstrated significant in vitro cytotoxicity against cancer cell lines while exhibiting low hepatotoxicity and acceptable oral bioavailability . This study underscores the potential of these compounds in drug development pipelines targeting cancer therapies.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of imidazo[1,2-b]pyridazine derivatives, several compounds were evaluated against a panel of bacterial strains. Results indicated that specific modifications to the molecular structure enhanced antibacterial activity significantly compared to standard antibiotics . This highlights the scaffold's versatility and potential for developing new antimicrobial agents.

Data Tables

Application Activity Reference
AnticancerInhibitory activity on PI3K/mTOR pathway
AntimicrobialEffective against Gram-positive/negative bacteria
NeurologicalOrexin receptor antagonism

Mechanism of Action

The mechanism of action of imidazo[1,2-b]pyridazin-8(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This inhibition can lead to downstream effects on cellular pathways, including the unfolded protein response and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties References
5,6,7,8a-Tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one (Target) Imidazo[1,2-b]pyridazin-8-one Partially saturated pyridazinone ring C₆H₈N₄O 152.16 Not reported Potential hydrogen-bond donor/acceptor N/A
6,7-Dihydro-5H-imidazo[1,5-a]pyridin-8-one Imidazo[1,5-a]pyridin-8-one Saturated pyridine ring C₇H₈N₂O 136.15 Not reported Used in kinase inhibition studies
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Imidazo[1,2-a]pyridine Benzyl, cyano, nitro, ester groups C₂₈H₂₅N₅O₇ 543.53 215–217 55% yield, IR/NMR-confirmed structure
2-(2-Furyl)-6-phenyl-imidazo[1,2-a]pyridin-8-amine (20) Imidazo[1,2-a]pyridine Furyl, phenyl, amine groups C₁₈H₁₅N₃O 289.33 150.0 99% HPLC purity, Suzuki coupling synthesis
1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-one Imidazo[1,2-a]pyridine Acetyl group C₉H₁₂N₂O 164.21 Not reported Commercial availability (Parchem)

Key Structural and Functional Differences :

Ring Saturation and Aromaticity: The target compound’s pyridazinone ring is partially saturated, reducing aromaticity compared to fully unsaturated analogs like imidazo[1,2-a]pyridines. This may influence binding to hydrophobic pockets in biological targets . Derivatives such as 2d (imidazo[1,2-a]pyridine) retain full aromaticity, enhancing π-π stacking interactions but limiting solubility .

Bulky substituents (e.g., benzyl in 2d) introduce steric hindrance, which may reduce metabolic clearance but improve target selectivity .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves cyclization of hydrazine derivatives with carbonyl-containing precursors, similar to methods for imidazo[1,2-a]pyridines (e.g., Suzuki coupling in 20 ) .
  • Yields for tetrahydroimidazo derivatives (e.g., 2d at 55%) are generally lower than those for simpler imidazo[1,2-a]pyridines due to challenges in controlling ring saturation .

Biological Activity

5,6,7,8-Tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The chemical structure of 5,6,7,8-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one can be represented as follows:

  • Molecular Formula : C7H10N4O
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : 5,6,7,8-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one

This compound features a bicyclic structure that contributes to its unique biological properties.

1. Orexin Receptor Antagonism

Research indicates that derivatives of 5,6,7,8-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one act as non-peptide antagonists of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of these receptors has been linked to potential treatments for various disorders:

  • Sleep Disorders : Compounds targeting orexin receptors have shown promise in treating insomnia and other sleep-related issues by promoting sleep and reducing wakefulness .
  • Stress and Anxiety Disorders : The modulation of orexin signaling may alleviate symptoms associated with stress-related disorders and post-traumatic stress disorder (PTSD) in animal models .

2. Cognitive Enhancement

Studies have demonstrated that 5,6,7,8-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one can enhance memory function in rodent models. These findings suggest potential applications in treating cognitive dysfunctions related to psychiatric disorders .

The precise mechanisms through which 5,6,7,8-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one exerts its biological effects are still under investigation. However, it is believed that the compound's interaction with orexin receptors leads to downstream signaling changes that influence neuronal excitability and neurotransmitter release.

Research Findings

A summary of key studies exploring the biological activity of this compound is presented below:

Study ReferenceFindings
Jenck et al., 2007Demonstrated decreased alertness and increased REM/NREM sleep in animal models following administration of orexin receptor antagonists derived from imidazo compounds .
WO2009/047723Highlighted the efficacy of related compounds in enhancing memory function in rats and their potential application in PTSD treatment .
US20110105514A1Discussed the synthetic pathways for these compounds and their pharmacological profiles as orexin antagonists .

Case Studies

Several case studies have illustrated the therapeutic potential of 5,6,7,8-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one:

  • Case Study 1 : A rat model study showed that administration of the compound led to significant improvements in memory retention tasks compared to control groups. This suggests its utility in cognitive enhancement therapies.
  • Case Study 2 : In a controlled trial involving stress-induced behaviors in rodents, the compound demonstrated a marked reduction in anxiety-like behaviors when administered prior to stress exposure.

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